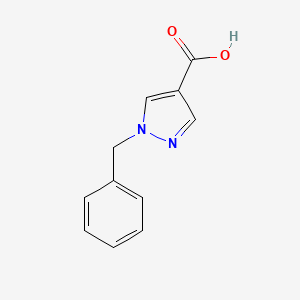
1-苄基-1H-吡唑-4-羧酸
描述
The compound "1-Benzyl-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The benzyl group attached to the 1-position of the pyrazole ring and the carboxylic acid group at the 4-position are key functional groups that influence the chemical behavior and reactivity of the molecule.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the cyclooligomerization of dichloropyrazine and benzyl dihydroxybenzoate under microwave irradiation can lead to the formation of ester functionalized oxacalix benzene pyrazine, which can be further transformed into carboxylic acid functionalized derivatives . Another approach involves the reaction of phenylhydrazine with dihydrofuran dione to yield carboxylic acid methanol solvate derivatives . Additionally, the reaction of acid chlorides with hydroxylamines and carbazates can lead to a variety of N-substituted pyrazole carboxamides and carbohydrazides .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, which reveals the crystalline structure and conformation of the molecules. For example, a pyrazole derivative with a benzoyl group and a methoxyphenyl substituent was found to crystallize in the monoclinic space group, with specific bond angles and lengths that define its three-dimensional shape . The dihedral angles between the rings in the molecules can indicate the degree of planarity or torsion within the structure .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. The presence of a carboxylic acid group allows for the formation of hydrogen bonds, which can lead to the self-assembly of supramolecular structures . The reactivity of the carboxylic acid chloride group enables the synthesis of amide and carbohydrazide derivatives through reactions with amines . Furthermore, the interaction of pyrazole derivatives with metal ions can result in the formation of metal-containing supramolecular complexes, showcasing the ligand properties of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different functional groups such as carboxylic acid, benzoyl, and methoxyphenyl groups can affect properties like solubility, melting point, and reactivity. The crystal packing and hydrogen bonding patterns contribute to the stability and solubility of the compounds . Theoretical calculations such as density functional theory (DFT) can predict vibrational frequencies, chemical shift values, and molecular electrostatic potential, which are important for understanding the reactivity and interaction of these molecules with other chemical species .
科学研究应用
合成和化学反应
- 官能化反应:“1H-吡唑-3-羧酸”,一种相关化合物,因其与各种胺和其他亲核试剂的反应性而被探索。这包括形成 1H-吡唑-3-甲酰胺和相关化合物,它们在有机合成中很重要 (Yıldırım 等人,2005 年)。另一项研究重点关注 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸与各种氨基酚的反应,得到一系列 N-(羟基苯基)-1H-吡唑-3-甲酰胺 (Yıldırım 和 Kandemirli,2006 年)。
材料科学
- 缓蚀:吡唑的衍生物,包括类似于 1-苄基-1H-吡唑-4-羧酸的化合物,已被评估为酸性环境中钢的缓蚀剂。此类化合物已显示出显着降低腐蚀速率的有效性 (Herrag 等人,2007 年)。
药理学应用
- 药物设计和抗菌活性:吡唑衍生物因其在药物开发中的潜力而被研究。例如,1H-吡唑-3-羧酸的某些衍生物对革兰氏阳性菌和革兰氏阴性菌表现出抗菌活性,表明它们在开发新的抗菌剂中具有潜在用途 (Bildirici 等人,2007 年)。另一项研究合成并表征了 1,5-二苯基-1H-吡唑-3,4-二羧酸的新型吡唑衍生物,进一步说明了这些化合物的化学多功能性 (Kasımoğulları 和 Arslan,2010 年)。
属性
IUPAC Name |
1-benzylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDOHXYALMXHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424341 | |
| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
401647-24-3 | |
| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide impact retinal vascular permeability (RVP) in the context of hypertension?
A1: The research paper demonstrates that 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide significantly reduces Angiotensin II-stimulated RVP in a rat model of hypertension []. The study found that Angiotensin II type 1 receptor activation leads to increased RVP. Systemic administration of 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide, via a subcutaneous pump, effectively inhibited plasma kallikrein activity. This inhibition, in turn, led to a 70% decrease in Angiotensin II-stimulated RVP compared to untreated controls []. This suggests that plasma kallikrein plays a crucial role in Angiotensin II-induced RVP, and inhibiting it with 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide could be a potential therapeutic approach for managing blood-retinal barrier dysfunction associated with hypertension.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


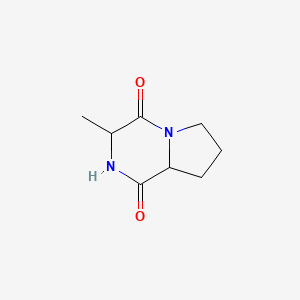
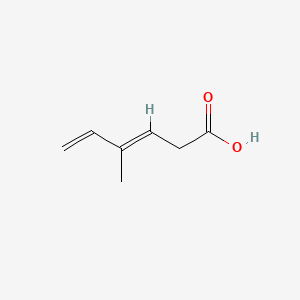
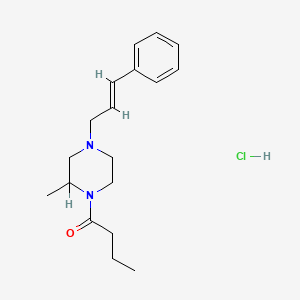
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)

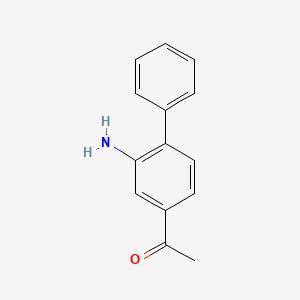
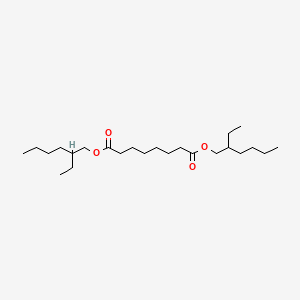

![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)

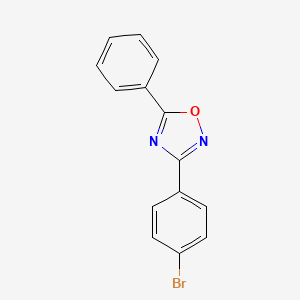
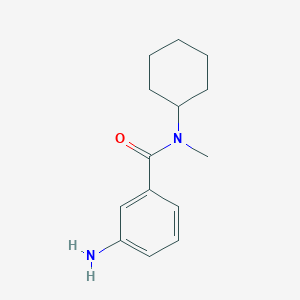
![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)
![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)